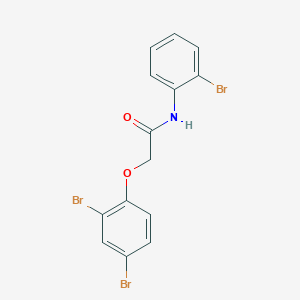![molecular formula C18H14ClF3N2O3 B284618 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B284618.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AG-1478, is a small molecule inhibitor that is widely used in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the development and progression of many types of cancer.
Mécanisme D'action
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the kinase domain, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of several signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments is its high potency and selectivity for EGFR. This compound is also relatively easy to use and can be readily synthesized in the lab. However, one limitation of using this compound is that it may not be effective against all types of cancer cells, and its effects may vary depending on the specific molecular characteristics of the tumor.
Orientations Futures
There are several potential future directions for research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the development of new analogs or derivatives of this compound that may have improved potency or selectivity for EGFR. Another potential direction is the investigation of the effects of this compound on other signaling pathways that are involved in cancer development and progression. Finally, this compound may also have potential applications in the treatment of other diseases that are associated with EGFR dysregulation, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves several steps, including the preparation of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole, which is then reacted with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively used in scientific research to study the role of EGFR in cancer development and progression. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has also been used to investigate the molecular mechanisms underlying cancer cell survival and metastasis.
Propriétés
Formule moléculaire |
C18H14ClF3N2O3 |
|---|---|
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-13-5-6-14-15(9-13)27-18(26-14,17(20,21)22)23-16(25)24-8-7-11-3-1-2-4-12(11)10-24/h1-6,9H,7-8,10H2,(H,23,25) |
Clé InChI |
QQJWMMSLQRQRGC-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284536.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284544.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)


